molecular formula C20H22N2O B5508498 N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methylbenzamide

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methylbenzamide

Cat. No. B5508498
M. Wt: 306.4 g/mol
InChI Key: OEZBFILUNCOOSV-UHFFFAOYSA-N
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Description

Research in the field of organic and medicinal chemistry often explores novel compounds for their unique properties and potential applications. Compounds like "N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methylbenzamide" are of interest due to their structural complexity and potential biological activity.

Synthesis Analysis

Synthesis of complex organic compounds involves multi-step reactions, where purity and yield are optimized through careful selection of reagents and conditions. For example, the synthesis of benzamide derivatives typically involves amide bond formation strategies, utilizing coupling agents or activating reagents to facilitate the reaction between a carboxylic acid or its derivative and an amine (Mukaiyama & Yamaguchi, 1966).

Molecular Structure Analysis

The molecular structure of compounds can be elucidated using spectroscopic methods such as NMR, IR, and mass spectrometry, complemented by X-ray crystallography for solid-state analysis. These techniques allow for the determination of molecular geometry, functional groups, and stereochemistry, providing essential information on how the compound might interact with biological targets or undergo chemical reactions (Hamad H. Al Mamari & Yousuf Al Lawati, 2019).

Chemical Reactions and Properties

Benzamide derivatives participate in various chemical reactions, reflecting their reactivity and functional group compatibility. These reactions can include nucleophilic substitutions, condensations, and cyclization reactions, leading to a wide range of potential products with diverse chemical and biological properties. The presence of an amide bond and substituents on the aromatic ring or the nitrogen atom significantly influences the compound's reactivity and interaction with other molecules (Ross et al., 1983).

Physical Properties Analysis

The physical properties of a compound, such as melting point, boiling point, solubility, and crystal structure, are crucial for understanding its behavior in different environments, which is essential for drug formulation and material science applications. These properties are influenced by the compound's molecular structure, particularly the functional groups and overall molecular geometry (Jin et al., 2010).

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity towards electrophiles or nucleophiles, and stability under various conditions, are fundamental to the compound's applications in synthesis and its potential biological activity. These properties are determined by the functional groups present and the electronic and steric effects of substituents on the molecule (T. Mukaiyama & Tatsuaki Yamaguchi, 1966).

Future Directions

Indole derivatives have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . Therefore, “N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methylbenzamide”, being an indole derivative, could be a potential candidate for future research in drug discovery and development.

properties

IUPAC Name

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O/c1-13-4-7-16(8-5-13)20(23)21-11-10-17-15(3)22-19-9-6-14(2)12-18(17)19/h4-9,12,22H,10-11H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZBFILUNCOOSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=C(NC3=C2C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methylbenzamide

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